SR-717 is a non-nucleotide, small molecule agonist of the Stimulator of Interferon Genes (STING) protein. [, ] It acts as a direct mimetic of cyclic guanosine monophosphate–adenosine monophosphate (cGAMP), the natural ligand of STING. [] Discovered through a cell-based, pathway-targeted screening process, SR-717 exhibits broad interspecies and interallelic specificity. [] Its significance in scientific research stems from its ability to activate the STING pathway, a critical component of the innate immune system. [, , , , , ] Activation of the STING pathway leads to the production of type I interferons and other cytokines, initiating a cascade of immune responses. [, , ] This makes SR-717 a valuable tool for studying the STING pathway and its role in various biological processes, including antitumor immunity, inflammation, and host defense against pathogens. [, , , , , , ]
SR-717 was developed through a series of chemical modifications aimed at enhancing the efficacy and stability of STING agonists. It belongs to a class of compounds that are characterized as STING agonists, which are pivotal in activating immune responses against cancer and viral infections. The compound is classified under small-molecule drugs due to its low molecular weight and synthetic origin .
The synthesis of SR-717 involves multiple steps that focus on creating a stable and effective STING agonist. The starting materials are carefully selected to ensure high yield and purity. The synthetic route typically includes:
The synthesis has been optimized to produce SR-717 with an effective concentration (EC50) in cellular assays around 2.1 μM, demonstrating its potency as a STING activator .
The molecular structure of SR-717 is characterized by its bipyridazine core, which is essential for its interaction with the STING receptor. Detailed structural analysis reveals:
The binding interactions have been confirmed through molecular docking studies, indicating strong interactions with key residues within the STING protein .
SR-717 primarily functions through its activation of the STING pathway, leading to downstream signaling cascades that promote type I interferon production. Key reactions include:
These reactions are critical for eliciting an immune response against tumors and have been demonstrated in various cellular models .
The mechanism of action of SR-717 involves several steps:
This cascade enhances immune cell activation, particularly CD8+ T cells and natural killer cells, contributing to anti-tumor immunity .
SR-717 possesses several notable physical and chemical properties:
These properties are essential for its formulation in drug delivery systems aimed at enhancing bioavailability .
SR-717 has significant potential applications in various fields:
SR-717 (lithium 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate) is a non-nucleotide small-molecule agonist of stimulator of interferon genes (STING) that directly mimics the structural and functional properties of endogenous 2'3'-cyclic guanosine monophosphate–adenosine monophosphate (cGAMP). Cryo-electron microscopy (cryo-EM) studies reveal that SR-717 binds within the ligand-binding domain of STING, inducing a characteristic "closed" conformation [2] [5]. This conformation is characterized by:
Table 1: Key Structural Elements in SR-717-Induced STING Conformation
Structural Element | Apo-STING State | SR-717-Bound State | Functional Significance |
---|---|---|---|
β-Lid Region | Disordered | Ordered | Seals ligand; stabilizes closed conformation |
α1 Helices (Wing Tips) | 16 Å apart | Contracted | Enables high-affinity ligand binding |
α2–α3 Loop | Outward orientation | Inward displacement | Facilitates oligomerization |
Ligand-Binding Pocket | Open | Closed | Enhances STING dimer stability |
SR-717 interacts with STING through specific molecular contacts: The pyridazine rings engage in π-stacking with tyrosine 167 (Y167) and cation-π interactions with arginine 238 (R238), while its carboxyl groups form hydrogen bonds with histidine 232 (H232), R238, and threonine 263 (T263) [2] [6]. These interactions stabilize the closed conformation, enabling downstream signaling.
Although SR-717 and endogenous 2'3'-cGAMP both induce STING's closed conformation, their binding modes exhibit critical distinctions:
Table 2: Ligand Binding Characteristics of STING Agonists
Parameter | 2'3'-cGAMP | SR-717 |
---|---|---|
Chemical Class | Cyclic dinucleotide | Non-nucleotide mimetic |
Phosphodiester Linkages | 2'–5' / 3'–5' | None |
Binding Symmetry | Asymmetric | Symmetric |
Entropic Cost | Higher | Lower |
Allelic Specificity | Moderate (R232 > HAQ) | Broad |
SR-717 triggers higher-order oligomerization of STING dimers, a prerequisite for TANK-binding kinase 1 (TBK1) recruitment and interferon regulatory factor 3 (IRF3) phosphorylation. Cryo-EM structures demonstrate that SR-717-bound STING undergoes:
Notably, SR-717 does not induce the "head-to-head" oligomeric arrangements observed with open-conformation agonists (e.g., diABZI-3). This distinction arises because closed-conformation ligands like SR-717 avoid steric clashes that force alternative packing modes in open-conformation complexes [2]. The resulting oligomers are structurally homologous to those induced by 2'3'-cGAMP, facilitating identical downstream signaling cascades.
The conformational state induced by STING agonists profoundly impacts activation kinetics:
The kinetic superiority of SR-717 derives from its structural mimicry of 2'3'-cGAMP, enabling immediate stabilization of the high-affinity closed state and bypassing energy-requiring conformational transitions seen with open-state ligands. This facilitates rapid, synchronous oligomerization essential for robust innate immune activation.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8